Pmc-S-methylisothiourea

Description

Properties

IUPAC Name |

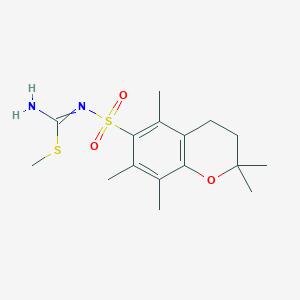

methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHUGFRYEKXPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Raw Materials

The industrial synthesis of S-methylisothiourea sulfate leverages methyl sodium sulfate offscum, a byproduct of hemiacetal or vitamin B1 production, as a methylating agent. This method replaces toxic methyl sulfate with a waste product, aligning with green chemistry principles. The reaction proceeds via nucleophilic substitution, where thiourea reacts with methyl sodium sulfate in aqueous medium under reflux:

This exothermic reaction achieves completion within 1–3 hours at 105–115°C, with thiourea and methyl sodium sulfate in a 1:1 to 1:5 molar ratio.

Stepwise Process Optimization

The synthesis involves four critical steps:

-

Reflux and Crystallization : After reflux, the mixture is cooled to 35–45°C, and methanol is added to precipitate S-methylisothiourea sulfate. Methanol volume is optimized to 1–3 times the water volume used initially.

-

Solid-Liquid Separation : Centrifugation removes sodium sulfate byproducts, yielding a solid mixture containing 97–98% S-methylisothiourea sulfate.

-

Purification : The crude product is treated with methanolic sodium hydroxide (1:4 mass-volume ratio) at 10–20°C to isolate pure S-methylisothiourea.

-

Neutralization : Sulfuric acid (98%) is added under ice-bath conditions to achieve pH neutrality, precipitating high-purity crystals.

Table 1. Industrial Synthesis Parameters and Yields

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Thiourea (mol) | 2 | 2 | 2 |

| Methyl Sodium Sulfate (mol) | 3 | 3 | 2.5 |

| Methanol Volume (mL) | 304 | 608 | 304 |

| Reaction Time (h) | 2 | 2 | 2 |

| Yield (%) | 85 | 90 | 88 |

Data adapted from patent CN103467349B.

Laboratory-Scale Synthesis via S-Methylation and Protection

S-Methylation of Thiourea Derivatives

In laboratory settings, S-methylisothioureas are synthesized by treating thiourea derivatives with methylating agents such as methyl iodide or dimethyl sulfate. A notable method involves the S-methylation of 2-iminobenzothiazolines, followed by hydrolysis to yield S-methylisothiourea carboxylates. For instance, refluxing 2-iminobenzothiazoline with methyl iodide in ethanol produces S-methylisothiourea derivatives in 62–95% yields.

Boc-Protected Intermediate Synthesis

To facilitate further functionalization, S-methylisothiourea is often protected with tert-butoxycarbonyl (Boc) groups. As detailed in, the synthesis involves:

-

S-Methylation : Thiourea is treated with methyl triflate to form S-methylisothiourea.

-

Boc Protection : The intermediate is reacted with di-tert-butyl dicarbonate (BocO) in dichloromethane, yielding Boc-protected S-methylisothiourea.

This two-step process achieves 70–85% overall yield and is critical for producing derivatives used in drug discovery.

Alternative Synthetic Routes and Mechanistic Insights

Hydrolysis of S-Methylisothiourea Carboxylates

A less common route involves the hydrolysis of S-methylisothiourea carboxylates under acidic or basic conditions. For example, refluxing S-methylisothiourea methyl ester in ethanol-water (1:1) eliminates thiomethanol, yielding isourea derivatives. While this method is efficient for generating analogs, it is less practical for large-scale S-methylisothiourea production due to lower yields (40–75%).

Role of Solvent and Temperature

-

Solvent Choice : Water is preferred in industrial synthesis for cost and safety, whereas ethanol and methanol are used in laboratory settings for better solubility.

-

Temperature Control : Reflux conditions (100–115°C) optimize reaction kinetics, while lower temperatures (10–20°C) prevent side reactions during purification.

Analytical Characterization and Quality Control

Spectroscopic Identification

Purity Assessment

Industrial batches achieve >98% purity as verified by HPLC, with residual sodium sulfate <1%. Laboratory-grade samples are analyzed via elemental analysis, showing C: 16.2%, H: 4.3%, N: 24.1%, S: 18.0% (theoretical values for S-methylisothiourea sulfate).

Applications and Industrial Implications

Chemical Reactions Analysis

Types of Reactions

Pmc-S-methylisothiourea undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the Pmc group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reaction conditions typically involve the use of a base to facilitate the substitution.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted guanidines, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Pmc-S-methylisothiourea has a wide range of scientific research applications, including:

Chemistry: Used as a reagent for guanylation in organic synthesis.

Biology: Employed in studies involving nitric oxide synthase inhibition.

Medicine: Investigated for its potential therapeutic effects in conditions such as renal ischemia and osteoarthritis.

Industry: Utilized in the synthesis of various chemical intermediates and pharmaceuticals .

Mechanism of Action

The primary mechanism of action of Pmc-S-methylisothiourea involves the inhibition of inducible nitric oxide synthase (iNOS). This inhibition reduces the production of nitric oxide, which plays a role in various physiological and pathological processes. The compound binds to the active site of iNOS, preventing the conversion of L-arginine to nitric oxide and citrulline .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Biological Data: No explicit studies on enzymatic inhibition or cytotoxicity are provided, limiting direct comparisons.

- Regulatory Implications : Schedule 1A03 classification for suggests stricter controls, likely due to structural parallels to controlled substances .

Biological Activity

Pmc-S-methylisothiourea, also known as S-methylisothiourea hemisulfate (SMT), is a potent inhibitor of inducible nitric oxide synthase (iNOS) and has garnered significant attention due to its biological activities in various pathological conditions. This article explores the compound's biological activity, focusing on its mechanisms, effects in different studies, and relevant case studies.

Overview of S-Methylisothiourea

S-methylisothiourea is a non-amino acid analogue of L-arginine that selectively inhibits iNOS, leading to reduced nitric oxide (NO) production. It is recognized for its potential therapeutic applications in conditions characterized by excessive NO production, such as renal ischemia/reperfusion injury and sepsis.

SMT acts by competitively inhibiting iNOS, which is responsible for the overproduction of NO in inflammatory conditions. By reducing NO levels, SMT can mitigate the associated tissue damage and dysfunction. Research indicates that SMT is 10–30 times more effective than other iNOS inhibitors in certain contexts .

Renal Ischemia/Reperfusion Injury

In a study examining the effects of SMT on renal ischemia/reperfusion injury (IRI), male Wistar rats were subjected to bilateral renal ischemia followed by reperfusion. The administration of SMT prior to IRI significantly reduced the levels of serum creatinine and blood urea nitrogen (BUN), indicating improved kidney function. However, it did not significantly alter tissue levels of nitrite or iron .

Table 1: Effects of SMT on Serum Biomarkers in Renal IRI

| Parameter | Control Group | SMT Group | p-value |

|---|---|---|---|

| Serum Creatinine | 1.5 mg/dL | 0.9 mg/dL | <0.05 |

| Blood Urea Nitrogen | 30 mg/dL | 15 mg/dL | <0.01 |

Sepsis Models

In a model of sepsis induced by cecal ligation and puncture (CLP), SMT was administered to assess its impact on survival rates. While SMT treatment improved survival compared to controls (60% survival in SMT-treated vs. 33% in controls), these differences were not statistically significant . Histopathological examinations showed no significant protective effects against organ dysfunction despite the observed trends.

Table 2: Survival Rates Post-CLP Surgery

| Treatment Group | Survival Rate (%) |

|---|---|

| Control | 33.3 |

| SMT | 60.0 |

| Aminoguanidine | 66.6 |

Case Studies and Clinical Implications

- Kidney Protection : In cases where renal function is compromised due to iron overload or ischemic events, SMT has shown potential in reducing biomarkers indicative of kidney damage, suggesting its role as a protective agent against renal injury .

- Septic Shock : Although SMT demonstrated some benefits in septic shock models, further research is necessary to establish its efficacy fully. The lack of significant improvements in organ function suggests that while it may have a role as an adjunct therapy, it should not be relied upon solely for managing severe sepsis .

Safety Profile and Toxicology

SMT has been classified with specific safety concerns, including acute toxicity via oral and dermal routes. The LD50 values indicate moderate toxicity, necessitating caution during handling and administration in research settings .

Table 3: Toxicological Data for SMT

| Route | LD50 (mg/kg) |

|---|---|

| Oral (rat) | 800 |

| Intraperitoneal (mouse) | 400 |

| Intravenous (mouse) | 180 |

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying PMC-S-methylisothiourea’s biochemical mechanisms?

- Methodological Guidance : Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Specific cell lines or enzymatic systems affected by this compound.

- Intervention: Dose-dependent effects or competitive inhibition studies.

- Outcome: Changes in enzymatic activity or reactive oxygen species (ROS) modulation.

- Reference frameworks like FINER to ensure the question addresses gaps in existing literature (e.g., unresolved contradictions in its antioxidant vs. pro-oxidant effects) .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?

- Methodological Guidance :

- Material Characterization : Provide NMR, HPLC, or mass spectrometry data for compound purity, with references to established protocols for synthetic derivatives .

- Control Groups : Include positive/negative controls (e.g., known inhibitors like L-NAME for comparative studies on nitric oxide synthase).

- Replication : Specify the number of biological/technical replicates and statistical power calculations to mitigate variability .

- Document all steps in supplementary materials to enable replication, adhering to guidelines for primary data reporting .

Q. How should researchers address inconsistencies in this compound’s reported pharmacokinetic properties?

- Methodological Guidance :

- Meta-Analysis : Systematically compare studies using tools like PRISMA to identify confounding variables (e.g., solvent used, animal models, or dosage ranges).

- Sensitivity Analysis : Test whether variations in experimental conditions (e.g., pH, temperature) alter bioavailability or metabolite profiles .

- Data Harmonization : Apply standardized units (e.g., µM vs. mg/kg) and cross-validate results using orthogonal assays (e.g., LC-MS alongside fluorometric assays) .

Advanced Research Questions

Q. What strategies are effective for integrating this compound data across heterogeneous study designs (e.g., in vitro vs. in vivo models)?

- Methodological Guidance :

- Multi-Level Modeling : Use hierarchical models to account for variability between experimental systems (e.g., cell cultures vs. transgenic mice) .

- Cross-Validation : Compare outcomes using shared endpoints (e.g., ROS levels, apoptosis markers) and adjust for platform-specific biases (e.g., fluorometric vs. luminescent assays) .

- Systematic Review Protocols : Predefine inclusion/exclusion criteria for study designs (e.g., excluding non-peer-reviewed sources) and use tools like ROBINS-I to assess bias .

Q. How can researchers resolve contradictions in this compound’s dual role as a nitric oxide synthase inhibitor and antioxidant?

- Methodological Guidance :

- Mechanistic Profiling : Conduct time-resolved assays to differentiate acute vs. chronic effects (e.g., short-term inhibition vs. long-term redox modulation) .

- Pathway Analysis : Use transcriptomic or proteomic datasets to identify upstream/downstream targets (e.g., NF-κB or Nrf2 pathways) that contextualize contradictory results .

- Dose-Response Curves : Establish non-linear relationships using Hill slope models to identify threshold concentrations where functional roles diverge .

Q. What computational and experimental approaches are recommended for elucidating this compound’s structure-activity relationships (SAR)?

- Methodological Guidance :

- Molecular Dynamics Simulations : Model binding affinities to target enzymes (e.g., iNOS) and validate with mutagenesis studies .

- Isosteric Replacements : Synthesize analogs with modified thiourea groups and compare IC50 values to identify critical functional moieties .

- Chemometric Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Methodological Best Practices

Q. How to ensure data integrity and transparency in this compound research?

- Guidelines :

- Pre-Registration : Deposit experimental protocols on platforms like OSF or ClinicalTrials.gov to mitigate publication bias .

- Raw Data Archiving : Share spectra, chromatograms, and raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Conflict Reporting : Disclose all potential biases (e.g., funding sources, reagent suppliers) in the methods or acknowledgments section .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

- Recommendations :

- Non-Parametric Tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data .

- Sigmoidal Curve Fitting : Apply four-parameter logistic (4PL) models to calculate EC50/IC50 values with 95% confidence intervals .

- Bayesian Hierarchical Models : Account for nested data structures (e.g., multiple experiments across labs) to improve generalizability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.